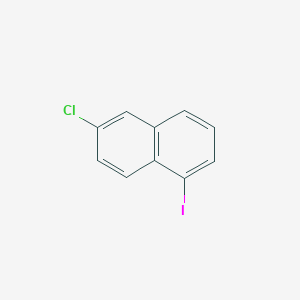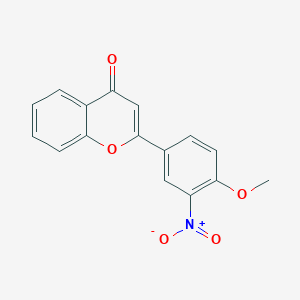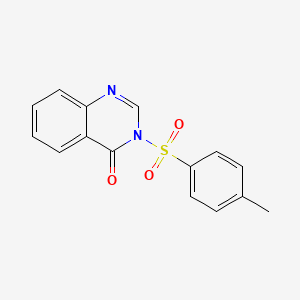
Ethyl 2-isopropoxy-4-methyl-6-phenylpyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-isopropoxy-4-methyl-6-phenylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C17H20N2O3 and a molecular weight of 300.35 g/mol . This compound belongs to the pyrimidine family, which is known for its wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-2-Isopropoxy-4-methyl-6-phenylpyrimidin-5-carboxylat erfolgt typischerweise durch die Reaktion von substituierten Aldehyden, Ethylacetoacetat und Harnstoff in Ethanol, katalysiert durch konzentrierte Salzsäure. Das Reaktionsgemisch wird mehrere Stunden unter Rückfluss erhitzt, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz beinhaltet die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labormaßstab, mit Optimierungen hinsichtlich Ausbeute und Reinheit.
Chemische Reaktionsanalyse
Arten von Reaktionen
Ethyl-2-Isopropoxy-4-methyl-6-phenylpyrimidin-5-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Reduktion: Dies beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Ethyl-2-Isopropoxy-4-methyl-6-phenylpyrimidin-5-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen neuroprotektiven und anti-neuroinflammatorischen Eigenschaften.
Medizin: Untersucht auf seine antiviralen, Antikrebs- und antimikrobiellen Aktivitäten.
Industrie: Wird bei der Entwicklung von Arzneimitteln und Agrochemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-2-Isopropoxy-4-methyl-6-phenylpyrimidin-5-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wurde gezeigt, dass es den ER-Stress, die Apoptose und den NF-kB-Entzündungspfad inhibiert, was zu seinen neuroprotektiven und entzündungshemmenden Wirkungen beiträgt .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-isopropoxy-4-methyl-6-phenylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-isopropoxy-4-methyl-6-phenylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action for ethyl 2-isopropoxy-4-methyl-6-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway, contributing to its neuroprotective and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethyl-4-(4-substituiertes Phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat
- Ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-carboxylat
Einzigartigkeit
Ethyl-2-Isopropoxy-4-methyl-6-phenylpyrimidin-5-carboxylat ist aufgrund seiner spezifischen Isopropoxy- und Phenylsubstitutionen einzigartig, die zu seinen besonderen chemischen und biologischen Eigenschaften beitragen. Diese Substitutionen verbessern sein Potenzial als neuroprotektives und entzündungshemmendes Mittel im Vergleich zu anderen ähnlichen Verbindungen .
Eigenschaften
Molekularformel |
C17H20N2O3 |
|---|---|
Molekulargewicht |
300.35 g/mol |
IUPAC-Name |
ethyl 4-methyl-6-phenyl-2-propan-2-yloxypyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20N2O3/c1-5-21-16(20)14-12(4)18-17(22-11(2)3)19-15(14)13-9-7-6-8-10-13/h6-11H,5H2,1-4H3 |
InChI-Schlüssel |
CDQWBNUUAFDHTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(N=C1C2=CC=CC=C2)OC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl1'-methyl-4-oxospiro[chroman-2,4'-piperidine]-6-carboxylate](/img/structure/B11836622.png)
![tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11836623.png)





![4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11836662.png)

![7-Azabicyclo[4.1.0]hept-3-ene](/img/structure/B11836682.png)
![2'-(Cyclohexylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11836685.png)


![6-Chloro-3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11836699.png)
